3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-2-5-12(6-3-1)11-22-16-18-17-15-9-8-13(19-20(15)16)14-7-4-10-21-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZFEDNXYXZEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with benzylthiol.
Attachment of the Furan-2-yl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or furan-2-yl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyridazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
PDE4 Inhibition
- Compound 18 (3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-triazolo[4,3-b]pyridazine) exhibits nanomolar potency against PDE4 isoforms (IC₅₀ < 10 nM), attributed to its catechol diether moiety enhancing binding affinity .
- Comparison : The target compound’s furan and benzylsulfanyl groups may limit PDE4 selectivity compared to Compound 18’s polar substituents, which improve interactions with the PDE4 catalytic pocket.
GABAA Receptor Modulation
- TPA023 and L-838,417 (triazolo[4,3-b]pyridazines with fluorophenyl and triazolylmethoxy groups) show high selectivity for α2/α3 GABAA subtypes, acting as non-sedating anxiolytics .
- Comparison : The benzylsulfanyl group in the target compound may reduce GABAA subtype selectivity compared to TPA023’s 2-fluorophenyl and ethyltriazolylmethoxy motifs, which optimize hydrophobic and hydrogen-bonding interactions.
Antifungal and Antibacterial Activity
- 3-Substituted phenyl-6-substituted phenyl analogs demonstrated moderate to potent activity against Candida albicans and Staphylococcus aureus, with electron-withdrawing groups (e.g., nitro) enhancing efficacy .
- Comparison : The furan-2-yl group in the target compound may offer comparable antimicrobial activity, but the absence of nitro or chloro substituents could reduce potency.
Structural Insights from Crystallography and Docking Studies
- BRD4 Bromodomain Inhibition : Derivatives like Compound 5 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine) bind to the KAc recognition site via hydrogen bonds and π-stacking. Substitutions at the 3-position (e.g., trifluoromethyl) improve hydrophobic interactions, while benzyl groups reduce activity .
- Comparison : The benzylsulfanyl group in the target compound may sterically hinder BRD4 binding compared to indole or trifluoromethyl substituents, which better occupy the hydrophobic cavity.
Key Trends and Design Considerations
3-Position Modifications :
- Electron-rich groups (e.g., methoxyphenyl, indole) enhance target engagement in PDE4 and BRD4 inhibitors.
- Bulky substituents (e.g., benzylsulfanyl) may reduce selectivity for enzymes like PDE4 but improve pharmacokinetic properties .
6-Position Substituents :
- Heteroaromatic groups (furan, thiophene) contribute to π-π interactions, while polar moieties (hydrazinyl, methoxy) improve solubility and binding specificity .
Thermodynamic and Kinetic Properties :
- Compounds with piperazinyl-sulfonyl groups (e.g., 3-cyclopropyl-6-(4-fluorophenylsulfonylpiperazinyl)) exhibit improved solubility but lower logP values compared to benzylsulfanyl derivatives .
Biological Activity
3-(Benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and synthetic methodologies.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine core with a benzylsulfanyl group and a furan moiety. The general synthetic route includes:
- Formation of the Triazolopyridazine Core : Cyclization of hydrazine derivatives with pyridazine precursors.
- Introduction of the Benzylsulfanyl Group : Nucleophilic substitution using benzylthiol.
- Attachment of the Furan Group : Achieved through coupling reactions such as Suzuki or Heck coupling using furan derivatives.
Antitumor Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazines exhibit significant antitumor properties. For instance, compounds related to this compound have been tested against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.008 μM against A549 lung cancer cells, indicating potent antiproliferative activity .
The mechanism by which these compounds exert their biological effects is likely multifaceted:
- Tubulin Inhibition : Compounds have shown the ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, inhibiting polymerization .
- Cell Cycle Arrest : Studies reveal that certain derivatives can induce G2/M phase cell cycle arrest in cancer cells .
Antiviral Activity
While some studies have investigated the antiviral potential of triazolo[4,3-b]pyridazines, specific data on this compound remains limited. Related compounds showed no significant antiviral activity in vitro against DNA and RNA viruses .
Case Studies and Research Findings
| Study | Compound Tested | Cell Lines | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| Xu et al. (2016) | This compound | A549 | 0.008 | Antiproliferative |
| Xu et al. (2016) | This compound | HT-1080 | 0.012 | Antiproliferative |
| Unpublished Study | Related triazolo compound | L1210 | N/A | No significant activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can purity be ensured during scale-up?
- Methodological Answer : Key intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can be synthesized via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate . Substitution of the chlorine atom with benzylsulfanyl and furan-2-yl groups is achieved using nucleophilic aromatic substitution or Mitsunobu reactions under anhydrous conditions . Purity is ensured via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (DMSO-d) are critical for verifying structural integrity .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for CHNOS: 361.05 g/mol). - and -NMR in DMSO-d resolve aromatic protons (δ 7.2–8.5 ppm) and furan/thioether linkages. FT-IR identifies functional groups (e.g., C-S stretch at ~650 cm). Purity is validated via reverse-phase HPLC (≥98% by area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do structural modifications to the triazolopyridazine core influence biological activity and selectivity in PDE4 inhibition or antiproliferative assays?
- Methodological Answer : Substituents on the catechol diether moiety (e.g., methoxy, tetrahydrofuran-3-yloxy) enhance PDE4A inhibition by forming hydrogen bonds with catalytic residues (K < 10 nM) . Replacing benzamidine with triazolopyridazine in thrombin inhibitors abolishes anticoagulant activity but introduces antiproliferative effects (IC = 2–10 μM in endothelial cells) via undefined mechanisms . SAR studies require systematic substitution (e.g., fluorine at P3 benzyl groups) and in vitro screening across enzyme panels (e.g., 21 PDE isoforms) .
Q. How can researchers resolve contradictions in biological activity data, such as loss of thrombin inhibition but gain in antiproliferative activity in triazolopyridazine derivatives?
- Methodological Answer : Use orthogonal assays to validate target engagement. For example, thrombin inhibition is measured via chromogenic substrate cleavage (e.g., S-2238), while antiproliferative activity is assessed via MTT assays in HUVEC or cancer cell lines . Loss of thrombin activity may result from steric hindrance by the triazolopyridazine moiety, whereas antiproliferative effects could arise from off-target kinase inhibition. Proteomics or thermal shift assays can identify novel targets .
Q. What computational approaches are effective for predicting the binding interactions of triazolopyridazine derivatives with PDE4 or GABA receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) using X-ray structures of PDE4 (PDB: 1XMU) or GABA (PDB: 6HUP) identifies key interactions. For PDE4, the triazolopyridazine core occupies the hydrophobic Q-pocket, while substituents like dimethoxyphenyl engage Gln-443 and Asp-318 . For GABA α2/α3 selectivity, docking reveals hydrogen bonding with Ser-205 and π-π stacking with Phe-77 . MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .
Safety and Handling
Q. What are the recommended protocols for safe handling and storage of this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles in a fume hood. Avoid skin contact and inhalation; if exposed, rinse with water for 15 minutes . Store in airtight containers under inert gas (N) at 2–8°C, away from light. Dispose of waste via incineration or licensed hazardous waste services. Electrostatic discharge is minimized by grounding equipment and using conductive containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
